molecular formula C29H36O8 B1258819 [(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate

Cat. No.: B1258819
M. Wt: 512.6 g/mol
InChI Key: LRHZYZQQBGOKEN-YZQLQQNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate is a jatrophone-type diterpenoid isolated from the Chinese medicinal herb Euphorbia helioscopia L. This compound is part of a larger group of diterpenoids known for their diverse biological activities. This compound has garnered interest due to its unique structure and potential therapeutic applications .

Scientific Research Applications

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate has been the subject of various scientific studies due to its potential therapeutic properties. Some of the key research applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate is typically isolated from the whole herb of Euphorbia helioscopia. The extraction process involves using ethyl acetate to extract the compounds from the ethanol extract of the plant. The extract is then subjected to various chromatographic techniques, including macroporous resins, silica gels, medium pressure liquid chromatography, and preparative high performance liquid chromatography. The structures of the purified compounds are determined by physiochemical properties and spectroscopic data .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are suitable for research purposes but not for mass production.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Mechanism of Action

The exact mechanism of action of [(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate is not fully understood. it is believed to exert its effects through various molecular targets and pathways. For instance, its antitumor activity may involve the inhibition of specific signaling pathways that promote cancer cell proliferation. Similarly, its anti-inflammatory effects could be mediated through the modulation of inflammatory cytokines and enzymes .

Comparison with Similar Compounds

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate is part of a group of diterpenoids isolated from Euphorbia helioscopia. Some similar compounds include:

Compared to these compounds, this compound stands out due to its unique jatrophone-type skeleton and the presence of an uncommon picolinic ester moiety .

Properties

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

IUPAC Name

[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate

InChI

InChI=1S/C29H36O8/c1-16-12-21-25(36-27(35)20-10-8-7-9-11-20)18(3)15-29(21,37-19(4)30)26(34)17(2)13-23(32)28(5,6)24(33)14-22(16)31/h7-13,18,21-23,25,31-32H,14-15H2,1-6H3/b16-12+,17-13+/t18-,21-,22+,23-,25-,29+/m0/s1

InChI Key

LRHZYZQQBGOKEN-YZQLQQNVSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C([C@H](/C=C(/C2=O)\C)O)(C)C)O)\C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C(C=C(C2=O)C)O)(C)C)O)C)OC(=O)C

Synonyms

euphoheliosnoid D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Reactant of Route 2
[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Reactant of Route 3
[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Reactant of Route 4
[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Reactant of Route 5
[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Reactant of Route 6
[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate

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